Clindamycin B 2-Phosphate Ammonium Salt
Description
Nomenclature and Identification Parameters
Clindamycin B 2-Phosphate Ammonium Salt (CAS 54887-31-9) is systematically named as [(2R,3R,4S,5R,6R)-6-((1S,2S)-2-chloro-1-((2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl] dihydrogen phosphate ammonium salt . Alternative designations include:
- Clindamycin Phosphate EP Impurity B
- USP Clindamycin B Phosphate Impurity
- Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4-ethyl-1-methylpyrrolidin-2-yl]carbonyl]amino]-2-O-phosphono-1-thio-L-threo-α-D-galacto-octopyranoside ammonium salt
Key identification parameters:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₃₂ClN₂O₈PS + NH₄⁺ |
| Molecular Weight | 490.94 g/mol (free acid); 508.99 g/mol (ammonium salt) |
| IUPAC Name | See systematic name above |
| SMILES | O[C@H]1C@@HOC@HC(OP(=O)(O)O)C1O.[NH4+] |
Classification within Lincosamide Antibiotics
This compound belongs to the lincosamide class , characterized by a pyrrolidine ring linked to a methylthiolincosamide moiety via an amide bond. Structural classification highlights:
- Core scaffold : 6-amino-6,8-dideoxy-1-thio-D-erythro-α-D-galacto-octopyranoside backbone
- Modifications :
This derivative differs from parent lincosamides (e.g., lincomycin) through:
Chemical Structure and Molecular Formula Variations
The molecular architecture comprises three domains:
Variations arise from:
Stereochemical Configurations and Conformational Analysis
Critical stereocenters include:
- C7 : Absolute configuration (7S) crucial for ribosomal binding
- C2' pyrrolidine : (2S,4R)-geometry governing spatial orientation
- Sugar ring : β-D-galacto configuration ensuring proper phosphate positioning
Conformational studies reveal:
Relationship to Parent Compound and Structural Derivatives
Clindamycin B 2-Phosphate derives from clindamycin B (CAS 18323-43-8) through:
| Modification | Impact |
|---|---|
| C2 phosphorylation | Increases aqueous solubility from 3.5 mg/mL (clindamycin B) to >50 mg/mL |
| Ammonium salt formation | Lowers hygroscopicity vs. free acid form |
Structural analogs include:
Properties
Molecular Formula |
C₁₇H₃₅ClN₃O₈PS |
|---|---|
Molecular Weight |
507.97 |
Synonyms |
Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4-ethyl-1-methyl-2-pyrrolidinyl]_x000B_carbonyl]amino]-1-thio-L-threo-α-D-galactooctopyranoside 2-(Dihydrogen Phosphate) Monoammonium Salt; (2S-trans)-Methyl-7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-1-methyl-2-pyrrol |
Origin of Product |
United States |
Preparation Methods
Phosphorylation via Protected Clindamycin Hydrochloride
The foundational method involves protecting clindamycin hydrochloride to prevent unwanted side reactions during phosphorylation. Protected clindamycin hydrochloride is synthesized by reacting clindamycin hydrochloride with 2,2-dimethoxypropane in a suitable solvent, yielding a compound with a melting point of 162–163°C. This intermediate is subsequently treated with phosphorus oxychloride (POCl₃) in pyridine at sub-ambient temperatures. Benzyl alcohol is introduced to form clindamycin phosphoryl benzylate , a novel intermediate that eliminates the need for column chromatography.
Critical Reaction Parameters:
The benzyl alcohol acts as both a reactant and solvent, ensuring solubility of the intermediate while facilitating aqueous removal of by-products.
Deprotection and Ammonium Salt Formation
Following phosphorylation, the protected intermediate undergoes acid hydrolysis to remove protective groups. For example, heating protected clindamycin benzylate hydrochloride with aqueous hydrochloric acid in methanol precipitates the deprotected form. Neutralization with ammonium hydroxide converts the hydrochloride to the ammonium salt , which is isolated via filtration.
Optimization Insights:
-
Base Selection: Ammonium hydroxide is preferred for its mild basicity, minimizing degradation.
-
Purification: Recrystallization from methanol-water-acetonitrile mixtures enhances purity (melting point: 208–212°C).
Comparative Analysis of Methodological Innovations
Catalytic Advancements in Phosphorylation
The Chinese patent (CN101891779A) introduces a dual-catalyst system combining DMAP and TEBA-Cl, which accelerates phosphorylation by 30% compared to traditional methods. This system reduces reaction times to 8–12 hours while maintaining yields above 95%.
Data Table 1: Catalyst Impact on Reaction Efficiency
Solvent and Temperature Optimization
Low-temperature conditions (-10°C to 20°C) are critical for minimizing by-products such as clindamycin 3- and 4-phosphates. The use of acetone as a co-solvent in the Chinese method improves intermediate solubility, enabling higher substrate concentrations without compromising reaction kinetics.
Analytical Validation of Synthesis
High-Performance Liquid Chromatography (HPLC)
Post-synthesis analysis employs borate-buffered HPLC (pH 8.8) to separate clindamycin 2-phosphate from positional isomers. Alkaline phosphatase treatment confirms dephosphorylation efficacy, with phosphate content verified via Bartlett-Lewis assays.
Key Analytical Metrics:
-
Retention Times: Clindamycin 2-phosphate (Rf = 0.2), 3-phosphate (Rf = 0.4), 4-phosphate (Rf = 0.6).
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Clindamycin B 2-Phosphate Ammonium Salt, and how is its purity validated?
- Synthesis : Clindamycin B 2-Phosphate is synthesized via phosphorylation of the parent compound using reagents like phosphorus oxychloride (POCl₃) under controlled anhydrous conditions. A key intermediate, 3,4-O-anisylidene clindamycin, is often employed to protect reactive hydroxyl groups during phosphorylation .
- Characterization : Analytical methods include:
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 210 nm, using a mobile phase of phosphate buffer and acetonitrile (e.g., 75:25 v/v) .
- NMR Spectroscopy : ¹H and ³¹P NMR to confirm esterification and salt formation. Peaks at δ 0.87 ppm (methyl group) and δ -0.5 to -1.5 ppm (phosphate) are critical .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (e.g., m/z 490.94 for C₁₇H₃₂ClN₂O₈PS) .
Q. How should researchers design experiments to assess the stability of this compound in aqueous solutions?
- Experimental Design :
- pH Variation : Prepare buffered solutions (pH 3.5–8.0) and monitor degradation via HPLC at 25°C and 40°C. Stability is optimal at pH 3.5–6.5, with accelerated degradation in alkaline conditions .
- Accelerated Aging : Store samples at 40°C/75% relative humidity for 1–3 months, analyzing degradation products (e.g., clindamycin or lincomycin derivatives) using LC-MS/MS .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics.
Advanced Research Questions
Q. What methodologies are recommended for impurity profiling of this compound in pharmaceutical formulations?
- Impurity Identification :
- Use HPLC with Diode Array Detection (DAD) and a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Mobile phase: 0.1% trifluoroacetic acid in water (A) and acetonitrile (B), gradient elution at 1.0 mL/min .
- Key impurities include Clindamycin 3-Phosphate (RRF 0.76), Lincomycin 2-Phosphate (RRF 0.96), and 7-Epiclindamycin Phosphate (RRF 0.73) .
- Validation Parameters :
- Specificity : Resolve impurities with resolution ≥2.0.
- Limit of Detection (LOD) : ≤0.05% for minor impurities.
- Linearity : R² ≥0.99 over 50–150% of target concentration .
Q. How can quantitative NMR (qNMR) be optimized for purity determination of this compound?
- Methodology :
- Internal Standard : Maleic acid (δ 6.3 ppm) in DMSO-d₆.
- Peak Selection : Integrate the methyl signal at δ 0.87 ppm (Clindamycin B 2-Phosphate) and δ 6.3 ppm (maleic acid).
- Precision : Prepare triplicate samples; %RSD should be ≤0.2% .
- Data Analysis : Calculate purity using the equation:
- Data Analysis : Calculate purity using the equation:
Q. How can contradictory data on Clindamycin B 2-Phosphate’s enzymatic conversion rates be resolved?
- Root Cause Analysis :
- Enzyme Source Variability : Alkaline phosphatase activity differs between bacterial (e.g., E. coli) and mammalian sources. Standardize enzyme units (e.g., 10 U/mL) .
- Buffer Composition : Phosphate or Tris buffers may inhibit/activate enzymes. Use LC-MS to quantify clindamycin formation over time (0–60 min) .
Methodological Considerations
Q. What advanced techniques are used to elucidate degradation pathways of this compound under oxidative stress?
- Stress Testing : Expose the compound to 0.1% H₂O₂ at 40°C for 24 hours.
- Degradation Product Identification :
- LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode (m/z 100–1000). Major degradation products include sulfoxide derivatives (m/z +16) and hydrolyzed clindamycin (m/z 425.0) .
- Isolation : Semi-preparative HPLC to isolate impurities for structural confirmation via 2D NMR .
Q. How can researchers validate the bioanalytical methods for quantifying Clindamycin B 2-Phosphate in pharmacokinetic studies?
- Plasma Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v), centrifugation at 10,000 × g for 10 min.
- LC-MS/MS Conditions :
- Column: HILIC (2.1 mm × 50 mm, 3 µm).
- Mobile Phase: 0.1% formic acid in water (A) and methanol (B).
- Quantification: MRM transitions m/z 491 → 126 (Clindamycin B 2-Phosphate) and m/z 425 → 126 (clindamycin) .
- Validation Metrics :
- Accuracy: 95–105% recovery.
- Precision: Intra-day and inter-day %RSD ≤5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
